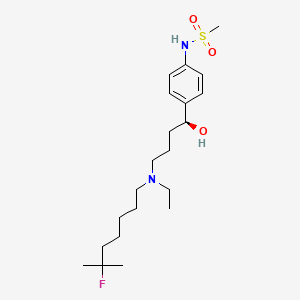

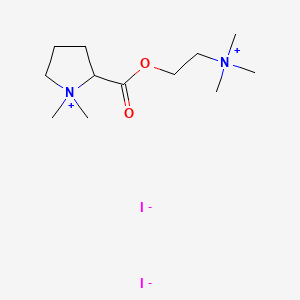

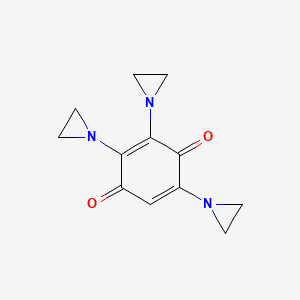

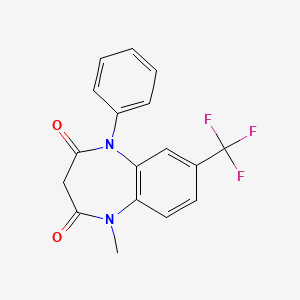

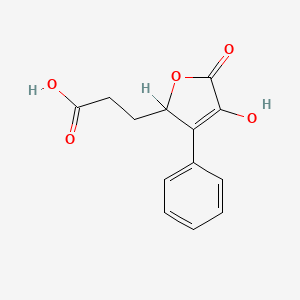

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Overview

Description

Scientific Research Applications

Pharmacology: Aldose Reductase Inhibition

WF 3681 has been identified as a potent aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is crucial in the treatment of diabetic complications such as neuropathy, retinopathy, and cataracts. WF 3681 exhibits an IC50 of 0.25 µM for the rabbit lens enzyme, indicating its strong inhibitory action . This makes it a valuable compound for pharmacological research aimed at developing new treatments for diabetes-related conditions.

Medicine: Diabetic Neuropathy Management

In medical research, WF 3681 and its derivatives have been studied for their effects on sorbitol accumulation in diabetic rats . Excessive sorbitol in cells can lead to diabetic neuropathy, a debilitating condition. WF 3681’s ability to inhibit aldose reductase and reduce sorbitol accumulation suggests its potential role in managing and preventing diabetic neuropathy.

Biochemistry: Enzyme Activity Modulation

WF 3681’s role in biochemistry is linked to its action as an enzyme modulator . By inhibiting aldose reductase, it can affect the metabolic pathways in which the enzyme is involved. This modulation is significant for understanding disease mechanisms and developing biochemical assays to study enzyme activity in various biological processes.

Industrial Applications: Microbial Metabolite

Industrially, WF 3681 is recognized as a fungal metabolite found in Acremonium . Its inhibitory properties can be harnessed in industrial bioprocesses that require the regulation of specific enzymes. Additionally, its origin from a microfungus opens up possibilities for its use in industrial microbiology and fermentation technologies.

Environmental Science: Nitrogen Cycling Impact

Although direct references to WF 3681’s role in environmental science were not found, compounds like WF 3681 that affect microbial enzymes could potentially influence nitrogen cycling in environmental systems . By impacting microbial activity, such compounds can indirectly affect the nitrogen availability in soil and water, which is vital for plant growth and ecosystem balance.

Agricultural Science: Crop Protection Research

In agricultural science, the study of compounds like WF 3681 can contribute to the development of crop protection strategies . Understanding how such compounds interact with plant pathogens and pests can lead to the creation of new fungicides or growth regulators, enhancing crop yield and resilience.

Mechanism of Action

Target of Action

WF 3681 primarily targets aldose reductase , an enzyme involved in the polyol pathway . Aldose reductase plays a crucial role in converting glucose into sorbitol, which is then converted into fructose .

Mode of Action

WF 3681 acts as an inhibitor of aldose reductase . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . The IC50 of WF 3681, indicating its potency as an inhibitor, is 2.5 x 10^-7 M .

Biochemical Pathways

By inhibiting aldose reductase, WF 3681 affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol and then to fructose. By blocking this pathway, WF 3681 can potentially prevent the accumulation of sorbitol, which is associated with various complications in diabetic patients .

Pharmacokinetics

It is known that the compound is soluble in methanol or dmso , which could influence its absorption and distribution in the body

Action Environment

The action of WF 3681 can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures could influence its efficacy and shelf-life .

properties

IUPAC Name |

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZVSYXNLXFYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909465 | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |

CAS RN |

105364-56-5 | |

| Record name | WF 3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is WF-3681 and what is its mechanism of action?

A1: WF-3681 is a naturally occurring compound isolated from the fungus Chaetomella raphigera. [] It acts as an aldose reductase inhibitor, specifically targeting the enzyme responsible for converting glucose into sorbitol. [, , ] By inhibiting this pathway, WF-3681 may help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications like neuropathy. [, ]

Q2: What is the structure of WF-3681 and how was it determined?

A2: WF-3681's structure was elucidated through a combination of spectroscopic and chemical analyses, including elemental analysis, high-resolution electron impact mass spectrometry, and various spectroscopic techniques. [, ] This led to the determination of its molecular formula as C13H12O5. [] The complete three-dimensional structure was confirmed through X-ray crystallography. [] The molecule was found to possess a planar phenyl ring and a furan ring system with a propionic acid side chain. []

Q3: How potent is WF-3681 as an aldose reductase inhibitor?

A3: WF-3681 exhibits potent inhibitory activity against aldose reductase with an IC50 value of 2.5 x 10-7 M against the partially purified enzyme from rabbit lens. [] This highlights its strong affinity for and ability to inhibit this enzyme.

Q4: Have any structure-activity relationship (SAR) studies been conducted with WF-3681?

A4: Yes, several studies have investigated the impact of structural modifications on the activity of WF-3681. These studies revealed that the carboxylic acid functionality is crucial for activity, and the length of the side chain significantly influences potency. [] Additionally, the lipophilicity of both the benzene ring and the enol ether group were found to be important for enhancing inhibitory activity. []

Q5: Has WF-3681 demonstrated efficacy in in vivo models of diabetic complications?

A5: While WF-3681 itself has shown promising in vitro activity, a derivative, FR-62765, has been more extensively studied in vivo. [] In a rat model of diabetic neuropathy, FR-62765 effectively prevented sorbitol accumulation in the sciatic nerve and improved motor nerve conduction velocity. [] This suggests that aldose reductase inhibitors based on the structure of WF-3681 hold therapeutic potential for treating diabetic complications.

Q6: Are there any synthetic routes available for WF-3681?

A6: Yes, WF-3681 has been successfully synthesized through a total synthesis approach starting from (E)-5-phenyl-4-pentenol. [] An alternative and efficient synthetic route involving the aldol condensation of phenylpyruvates and ω-formylalkanoates has also been reported. [] These synthetic strategies provide access to WF-3681 and its analogs for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.